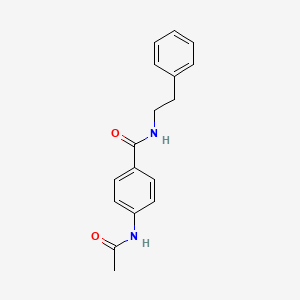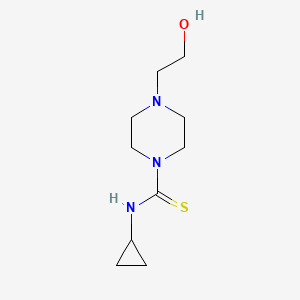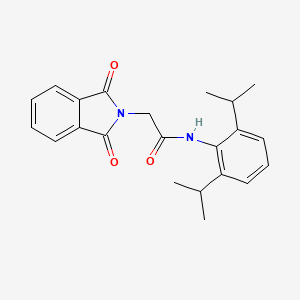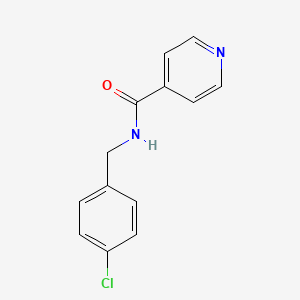![molecular formula C17H14N2O5 B5885734 methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate, also known as MQOB, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
作用機序
The mechanism of action of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon oxidation. The ROS generated by this compound can then interact with various cellular components, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the modulation of various signaling pathways. These effects make this compound a promising candidate for further investigation in various biological systems.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate in lab experiments is its high selectivity and sensitivity to ROS. This makes it a valuable tool for investigating oxidative stress in various biological systems. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. One potential direction is the development of new synthetic methods to improve the yield and purity of this compound. Another potential direction is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, the development of new fluorescent probes based on the structure of this compound could lead to the discovery of new tools for investigating biological systems.
合成法
The synthesis of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate involves the reaction of 4-chloromethyl benzoate with 2,3-diaminoquinoxaline in the presence of a base. The resulting intermediate is then oxidized to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to be highly selective and sensitive to ROS, making it a valuable tool for investigating oxidative stress in various biological systems.
Another potential application of this compound is its use as a photosensitizer for photodynamic therapy (PDT) of cancer. This compound has been shown to exhibit strong photodynamic activity, which can be used to selectively kill cancer cells when activated by light.
特性
IUPAC Name |
methyl 4-[(4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-17(21)13-8-6-12(7-9-13)11-24-19-15-5-3-2-4-14(15)18(22)10-16(19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXAANJHJDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)


![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
